molecular formula C12H18N2O B13173731 6-Methyl-2-propyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one

6-Methyl-2-propyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B13173731
M. Wt: 206.28 g/mol
InChI Key: STFYUEWZGTWQHY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-propyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . The reaction is usually carried out in a solvent such as xylene, followed by the addition of a base to facilitate cyclization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-propyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrimidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.

Scientific Research Applications

6-Methyl-2-propyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Methyl-2-propyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes such as cell proliferation, inflammation, and pain perception . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2-propyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern and the resulting biological activities

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

6-methyl-2-propyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C12H18N2O/c1-3-5-10-8-12(15)14-9(2)6-4-7-11(14)13-10/h8-9H,3-7H2,1-2H3

InChI Key

STFYUEWZGTWQHY-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)N2C(CCCC2=N1)C

Origin of Product

United States

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